molecular formula C₂₂H₂₅NO₆ B1140333 Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside CAS No. 3554-91-4

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B1140333
CAS No.: 3554-91-4
M. Wt: 399.44
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a pivotal compound within the biomedical sector. It exhibits remarkable efficacy in the treatment of diverse ailments and is indispensable in fostering drug innovation against bacterial and viral pathogenesis. This compound is also known for its potential in combatting distinct cancer subtypes, thus fortifying the arsenal against these perilous maladies.

Mechanism of Action

Target of Action

The primary targets of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside are glycosylation enzymes in various cell lines . It has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .

Mode of Action

This compound acts as an inhibitor of O-linked glycosylation . Glycosylation is a critical function in cells that involves the attachment of sugar molecules to proteins. By inhibiting this process, the compound can disrupt the normal functioning of cells.

Biochemical Pathways

The compound affects the glycosylation pathways within cells . Glycosylation is a vital biochemical process that modifies proteins and lipids, enabling them to perform various functions within the cell. By inhibiting this process, the compound can alter the structure and function of these molecules, leading to various downstream effects.

Pharmacokinetics

Its molecular weight (39944 Da) and structure suggest that it may have reasonable bioavailability .

Result of Action

The inhibition of glycosylation by this compound can disrupt the normal functioning of cells. For instance, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 . In another study, it was found to have anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The reaction conditions often include the use of benzylidene as a protecting group and acetamido as a functional group to introduce the desired properties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale glycosylation reactions with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected or reduced forms of the compound .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a carbohydrate building block for the synthesis of complex molecules.

    Biology: In studies involving glycosylation and its effects on biological systems.

    Medicine: For developing drugs targeting bacterial and viral infections, as well as certain cancer subtypes.

    Industry: In the production of biochemical assay reagents and other research tools.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycosylation inhibitor with similar properties.

    Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used in carbohydrate chemistry and has similar synthetic routes.

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside stands out due to its specific efficacy in treating bacterial and viral infections and its potential in cancer therapy. Its unique structure allows for targeted inhibition of glycosylation processes, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXFAKJUWEFEC-JPMMBXSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside in carbohydrate chemistry?

A: Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a crucial building block in synthesizing more complex oligosaccharides. Its structure, featuring a protected galactose unit, allows for selective modifications at the 3-OH position. This selectivity makes it a valuable starting material for creating various glycosidic linkages found in biologically relevant molecules like the Forssman antigen [] and mucin fragments [].

Q2: How is Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside typically utilized in oligosaccharide synthesis?

A: The compound acts as a glycosyl acceptor during oligosaccharide synthesis. Researchers utilize various glycosylation reactions, often employing catalysts like mercuric cyanide [, ] or Lewis acids [], to attach different sugar moieties to the reactive 3-OH group of the molecule. This process enables the step-by-step construction of desired oligosaccharide sequences.

Q3: How do researchers confirm the structure of synthesized oligosaccharides derived from Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside?

A: ¹³C-NMR spectroscopy serves as a primary tool for structural confirmation [, ]. By analyzing the ¹³C-NMR spectra, researchers can identify the specific types of glycosidic linkages formed and confirm the sequence of sugar units within the synthesized oligosaccharides.

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